Ethyl 5-chloro-3,3-dimethylpentanoate
Overview
Description
Ethyl 5-chloro-3,3-dimethylpentanoate is an organic compound with the molecular formula C9H17ClO2. It is a chlorinated ester, often used in organic synthesis and various chemical reactions. This compound is known for its unique structure, which includes a chloro group and a dimethylpentanoate moiety, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-3,3-dimethylpentanoate can be synthesized through the esterification of 5-chloro-3,3-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-chloro-3,3-dimethylpentanol.
Hydrolysis: 5-chloro-3,3-dimethylpentanoic acid and ethanol.
Scientific Research Applications
Ethyl 5-chloro-3,3-dimethylpentanoate is used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure allows it to serve as a building block in the development of new chemical entities. In medicinal chemistry, it is used to create intermediates for drug synthesis. In agrochemistry, it is utilized in the production of herbicides and pesticides .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3,3-dimethylpentanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 5-bromo-3,3-dimethylpentanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 5-chloro-2,2-dimethylpentanoate: Similar structure but with different positioning of the chloro and dimethyl groups.
Uniqueness: Ethyl 5-chloro-3,3-dimethylpentanoate is unique due to its specific arrangement of the chloro and dimethyl groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-chloro-3,3-dimethylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWQLGEPYDHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697771 | |
Record name | Ethyl 5-chloro-3,3-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74580-61-3 | |
Record name | Ethyl 5-chloro-3,3-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-chloro-3,3-dimethylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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